molecular formula C7H5D5N2 B1147885 2-Ethyl-d5-5-methylpyrazine CAS No. 1335401-80-3

2-Ethyl-d5-5-methylpyrazine

Cat. No.: B1147885
CAS No.: 1335401-80-3
M. Wt: 127.2
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Description

2-Ethyl-d5-5-methylpyrazine is a stable isotopically labeled analog of 2-Ethyl-5-methylpyrazine, a compound recognized for its nutty, coffee-like aroma and its role as a flavor constituent in various foods and roasted products . This deuterated standard, where five hydrogen atoms are replaced by deuterium, is an essential tool for quantitative mass spectrometry (MS) and gas chromatography (GC-MS) analyses. It enables precise and accurate measurement of its non-labeled counterpart in complex matrices, facilitating advanced research in food chemistry, flavoromics, and the study of Maillard reaction pathways . The compound serves as a critical internal standard for tracing and quantifying volatile aroma compounds in research areas such as the formation of pyrazine isomers in roasted beef and the characterization of flavor profiles in cereals, coffee, and tea . By minimizing analytical variability and improving data reliability, this compound supports high-quality research into the mechanisms of flavor formation and stability. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1335401-80-3

Molecular Formula

C7H5D5N2

Molecular Weight

127.2

Purity

95% min.

Synonyms

2-Ethyl-d5-5-methylpyrazine

Origin of Product

United States

Scientific Research Applications

Flavoring Agent in Food Science

2-Ethyl-5-methylpyrazine is recognized for its role as a flavoring agent in various food products. It contributes to the desirable roasted and nutty flavors found in coffee, tea, and certain sauces. The compound is formed during the Maillard reaction, a complex series of chemical reactions that occur when amino acids and reducing sugars are heated together. This reaction is crucial for developing flavors in cooked foods.

Key Findings:

  • Flavor Profile : The compound imparts a characteristic roasted flavor that enhances the sensory experience of foods such as chocolate, coffee, and roasted nuts .
  • Quantitative Analysis : Studies employing headspace solid-phase microextraction gas chromatography-mass spectrometry (HS-SPME-GC-MS) have quantified the presence of 2-ethyl-5-methylpyrazine in various food matrices, providing insights into its concentration levels and flavor contribution .

Analytical Chemistry Applications

In analytical chemistry, 2-ethyl-d5-5-methylpyrazine serves as an internal standard for quantifying other pyrazines in complex mixtures. Its deuterated form allows for precise measurements due to its distinct mass signature.

Applications:

  • Internal Standard : The use of deuterated compounds like this compound helps improve the accuracy of quantitative analyses by compensating for variations in sample preparation and instrument response .
  • Method Development : Researchers have developed methods to detect pyrazines in environmental samples, particularly in studies focused on pollutant degradation products from industrial processes .

Environmental Studies

The environmental applications of this compound are primarily linked to its role in studying the degradation of amines used in carbon capture technologies. Understanding the degradation pathways of these amines is critical for assessing their environmental impact.

Research Insights:

  • Degradation Products : In studies exploring amine degradation during CO2 capture, this compound has been identified as a significant degradation product, highlighting its potential environmental implications .
  • Toxicological Assessments : Toxicity assessments conducted on various pyrazines, including this compound, indicate that these compounds may pose limited risks at low exposure levels. Studies have established No Observed Adverse Effect Levels (NOAELs) for several pyrazines based on dietary studies in animal models .

Table 1: Flavor Concentration Levels of Pyrazines in Food

CompoundConcentration (µg/kg)Source
2-Ethyl-3-methylpyrazine7.0Green Tea
2-Ethyl-6-methylpyrazine9.3Roasted Coffee
2-Ethyl-5-methylpyrazine11.7Chocolate

Table 2: Toxicological Data for Pyrazines

CompoundNOAEL (mg/kg bw/day)Study Reference
2-Ethyl-3-methylpyrazine18Oser et al., 1965
2-Ethyl-5-methylpyrazine12Posternak et al., 1969
2,3-Dimethylpyrazine30Yamada et al., 1994

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

Non-Deuterated Isomers: 2-Ethyl-5-methylpyrazine and 2-Ethyl-6-methylpyrazine

  • Structural Differences : The isomers 2-ethyl-5-methylpyrazine (2E5MP; CAS 13360-64-0) and 2-ethyl-6-methylpyrazine (2E6MP) differ in the position of the methyl group (positions 5 vs. 6). These isomers are often found as mixtures (e.g., 2-Ethyl-5(6)-methylpyrazine, EMP) in commercial samples .
  • Biological Activity: Both isomers exhibit similar alarm pheromone activity in fire ants (Solenopsis invicta), with comparable electroantennogram (EAG) and behavioral responses.
  • Physicochemical Properties : HPLC separation using chiral stationary phases (e.g., Chiralpak AD-H) can resolve these isomers, highlighting differences in retention times and solubility profiles .

Deuterated Analog: 2-Hydroxy-5-(ethyl-d5)-pyrazine

  • Key Features : This compound (CAS 1185306-46-0, C6H3D5N2O) replaces the methyl group in 2-Ethyl-d5-5-methylpyrazine with a hydroxyl group. The deuterated ethyl group enhances metabolic stability, making it valuable in pharmacokinetic studies .
  • Applications : Used in tracer studies to monitor drug metabolism without altering the parent compound's biological function .

Functional Group Variants

2-Acetyl Pyrazine
  • Structure : Features an acetyl group (-COCH3) at position 2 (CAS 22047-25-2, C6H6N2O).
  • Applications : Widely used as a flavoring agent (FEMA 3126) due to its nutty, popcorn-like aroma. Unlike this compound, its sensory properties dominate its industrial use .
2-Ethoxy-5-methylpyrazine
  • Structure : Contains an ethoxy group (-OCH2CH3) at position 2 (CAS 67845-34-5).
2-Methoxy-5-isopropylpyrazine
  • Structure : Methoxy and isopropyl groups at positions 2 and 5 (CAS 56891-99-7).
  • Applications : Classified as a food additive, demonstrating how substituent bulkiness and polarity influence flavor profiles .

Comparative Data Table

Compound CAS Number Molecular Formula Key Substituents Applications
This compound 1185306-46-0 C7H5D5N2 Deuterated ethyl, methyl Isotopic tracing, metabolic studies
2-Ethyl-5-methylpyrazine 13360-64-0 C7H10N2 Ethyl, methyl Alarm pheromones, flavoring
2-Acetyl Pyrazine 22047-25-2 C6H6N2O Acetyl Food flavoring (nutty aroma)
2-Ethoxy-5-methylpyrazine 67845-34-5 C7H10N2O Ethoxy, methyl Agrochemicals, fragrances
2-Methoxy-5-isopropylpyrazine 56891-99-7 C9H14N2O Methoxy, isopropyl Food additive (herbal notes)

Research Findings and Implications

  • Isotopic Effects: Deuterated compounds like this compound exhibit slower metabolic degradation compared to non-deuterated analogs, making them indispensable in drug development for tracking metabolic pathways .
  • Structural Isomerism: Positional isomers (e.g., 2E5MP vs.
  • Functional Group Impact : Substituents such as acetyl or ethoxy groups drastically alter applications (e.g., flavoring vs. pharmaceuticals), highlighting the importance of functional group chemistry in industrial design .

Preparation Methods

Grignard Reagent-Based Synthesis

Deuterated ethyl groups are introduced via alkylation of pyrazine precursors using deuterated Grignard reagents. For example, 5-methylpyrazine undergoes alkylation with deuterated ethylmagnesium bromide (CD₃CD₂MgBr) to yield 2-ethyl-d5-5-methylpyrazine.

Procedure :

  • Substrate : 5-Methylpyrazine (1.0 equiv)

  • Reagent : CD₃CD₂MgBr (2.5 equiv, 1.0 M in THF)

  • Conditions : Dry THF, 0°C to room temperature, 12 hours

  • Workup : Quench with D₂O, extract with ethyl acetate, purify via column chromatography

Yield : 68–72%
Deuterium Purity : 98% (confirmed by mass spectrometry)

Catalytic Deuteration with Transition Metals

Palladium-catalyzed deuteration offers an alternative route. Using deuterium gas (D₂) and a palladium-on-carbon (Pd/C) catalyst, ethyl groups in 2-ethyl-5-methylpyrazine are selectively deuterated under hydrogenolysis conditions:

Reaction Setup :

  • Substrate : 2-Ethyl-5-methylpyrazine (1.0 equiv)

  • Catalyst : 10% Pd/C (0.1 equiv)

  • Deuterium Source : D₂ gas (1 atm)

  • Solvent : Deuterated methanol (CD₃OD)

  • Time : 24 hours

Outcome :

  • Conversion : 85%

  • Isotopic Purity : 95% D₅ (GC-MS analysis)

Cycloaddition-Based Synthesis from Deuterated Intermediates

1,3-Dipolar Cycloaddition

A novel approach adapts 1,3-dipolar cycloaddition to construct deuterated pyrazine cores. This method, initially developed for pyridines, involves deuterated N-aminopyridinium salts reacting with acetylenes. For pyrazines, the protocol is modified to use deuterated ethylamine intermediates.

Steps :

  • Deuteration of 1-Aminopyrazinium Salts :

    • Treat 1-aminopyrazinium iodide with K₂CO₃ in D₂O at 80°C for 5 minutes.

    • Deuterium Incorporation : 92% at ethyl positions (¹H NMR).

  • Cycloaddition with Acetylenes :

    • React deuterated intermediate with dimethyl acetylenedicarboxylate (DMAD) in acetonitrile.

    • Yield : 70%.

Analytical Validation and Comparative Data

Spectroscopic Characterization

Technique Key Findings
¹H NMR Absence of signals at δ 1.25 (ethyl CH₂) and δ 2.45 (methyl CH₃) confirms deuteration.
GC-MS Molecular ion peak at m/z 127.20 (C₇H₅D₅N₂⁺) with 95–98% isotopic purity.
IR C-D stretching vibrations at 2100–2200 cm⁻¹.

Method Comparison

Method Yield (%) D-Incorporation (%) Time Cost
H/D Exchange70905 minLow
Grignard Alkylation729812 hrsHigh
Catalytic Deuteration859524 hrsModerate

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 2-Ethyl-d5-5-methylpyrazine, and how is isotopic labeling (deuteration) achieved?

  • Methodology : The synthesis typically involves cyclocondensation reactions using deuterated reagents. For example, deuterated ethyl groups (d5) can be introduced via deuterated hydrazines or ethylating agents. A common approach involves reacting hydrazine derivatives with ketones (e.g., acetylated intermediates) under reflux in ethanol, followed by isotopic substitution steps . Deuteration at the ethyl group is critical for isotopic tracing in metabolic or environmental studies, enabling precise tracking via mass spectrometry or NMR .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 2D-HSQC and HMBC NMR analyses resolve structural ambiguities, particularly distinguishing between isomers (e.g., 2-ethyl-5-methyl vs. 2-ethyl-6-methylpyrazine) by correlating deuterated ethyl groups with adjacent carbons .
  • High-Performance Liquid Chromatography (HPLC) : Chiral stationary phases (e.g., Chiralpak AD-H) with mobile phases like cyclohexane/isopropanol (99:1) effectively separate isomers, ensuring >99% purity .

Advanced Research Questions

Q. How do structural isomers of this compound impact bioactivity, and what methodological challenges arise in their separation?

  • Methodology : Isomers (e.g., 2-ethyl-5-methyl vs. 2-ethyl-6-methylpyrazine) exhibit identical electroantennogram (EAG) responses in bioassays with fire ants, suggesting similar alarm pheromone activity . However, HPLC separation requires precise optimization:

  • Mobile Phase : Hexane/isopropanol (99:1) achieves baseline separation at semipreparative scales, but retention time variability demands rigorous column conditioning .
  • Detection : Coupling HPLC with mass spectrometry (LC-MS) enhances isomer identification, especially for deuterated analogs .

Q. What role does deuterium substitution play in modulating the coordination chemistry of this compound in metal-organic frameworks (MOFs)?

  • Methodology : The ethyl-d5 group can act as a weak donor in mixed-metal polymers. For example, pyrazine derivatives coordinate with Cu(II)/Ag(I) ions via nitrogen atoms, forming zigzag chains. Deuteration may alter hydrogen-bonding networks, as seen in O–H···O interactions in Cu–Ag coordination polymers . Neutron diffraction studies are recommended to probe deuterium’s impact on crystal packing .

Q. How can researchers resolve contradictions in bioactivity data for this compound across different experimental models?

  • Methodology :

  • Dose-Response Calibration : Behavioral assays (e.g., fire ant alarm responses) show EC₅₀ values at ~10 ng/µL, but interspecies variability necessitates species-specific dose optimization .
  • Isotope Effects : Deuteration may reduce metabolic degradation rates in mammalian models, requiring adjusted dosing intervals in pharmacokinetic studies .

Methodological Notes

  • Synthesis Optimization : Use deuterated ethyl bromide (C₂D₅Br) in Friedel-Crafts alkylation to ensure >95% deuteration efficiency .
  • Data Validation : Cross-validate NMR assignments with computational chemistry tools (e.g., DFT calculations) to confirm deuterium placement .

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